Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
CAS No.:
Cat. No.: VC18613653
Molecular Formula: C11H8BrFO2S
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8BrFO2S |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3 |
| Standard InChI Key | MLWLNPPBUQQAHT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring. Key substituents include:
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Bromine at the 7-position, which enhances electrophilic reactivity for cross-coupling reactions.
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Fluorine at the 4-position, known to improve metabolic stability and bioavailability in drug candidates.
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Ethoxycarbonyl group at the 2-position, serving as a directing group for further functionalization .
The canonical SMILES representation is , and the InChIKey is .
Physicochemical Properties
Table 1 summarizes critical physicochemical data derived from computational and experimental sources:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 303.15 g/mol | |
| XLogP3 | 4.3 | |
| Topological Polar Surface Area | 54.5 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
The high XLogP3 value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .
Synthesis and Manufacturing
Aryne Intermediate Strategy
A state-of-the-art synthesis route involves aryne intermediates generated from -silylaryl triflates. As demonstrated by Yoshida et al., benzothiophenes can be synthesized via a one-step reaction between arynes and alkynyl sulfides . Adapting this method, ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be synthesized by:
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Generating a fluoro- and bromo-substituted aryne from a silyl triflate precursor.
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Reacting the aryne with an ethoxycarbonyl-substituted alkynyl sulfide to form the benzothiophene core .
This method offers regioselectivity and avoids harsh conditions, making it suitable for scale-up .
Alternative Pathways
Vendor catalogs (e.g., Reagentia) list the compound at prices ranging from €288.31/100 mg to €882.30/1 g, indicating commercial availability via specialized organic synthesis . The exact industrial synthesis protocols remain proprietary but likely involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce halogens .
Applications in Drug Discovery
Kinase Inhibitor Development
Benzothiophene derivatives are privileged structures in kinase inhibitor design due to their ability to modulate ATP-binding pockets. The bromine atom at the 7-position enables Suzuki-Miyaura couplings to introduce pharmacophores, while the fluorine enhances metabolic stability . For example, analogous compounds have shown activity against EGFR and VEGFR kinases in preclinical studies .
Material Science Applications
The compound’s extended π-system and halogen substituents make it a candidate for organic semiconductors. Bromine and fluorine atoms can tune electron affinity and bandgap properties, critical for organic field-effect transistors (OFETs) .
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